1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine
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Overview
Description
1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine is a chemical compound with the molecular formula C14H13F4N3 and a molecular weight of 299.27 g/mol . It is characterized by the presence of a quinoline ring substituted with a fluoro and trifluoromethyl group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with piperazine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the quinoline ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to control reaction rates and selectivity.
Scientific Research Applications
1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing new therapeutic agents targeting specific biological pathways.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The piperazine moiety can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine include:
1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]homopiperazine: This compound has a homopiperazine moiety instead of piperazine, which may alter its chemical and biological properties.
6-Fluoro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline: A closely related compound with similar structural features but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine is a chemical compound with the molecular formula C14H13F4N3 and a molecular weight of 299.27 g/mol. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The structure features a quinoline ring substituted with fluorine and trifluoromethyl groups, which enhance its biological activity. The piperazine moiety contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structural characteristics can induce apoptosis in cancer cell lines. For instance, related piperazine derivatives have shown cytotoxic effects against various cancer types, including breast and colon cancer .
Case Study: Cytotoxicity in Cancer Models
In one study, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The findings suggested that it exhibited significant inhibitory activity compared to standard chemotherapeutic agents like doxorubicin. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways associated with cell survival and death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may also exhibit neuroprotective properties. Piperazine-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .
Biological Activity Comparison Table
Compound Name | Anticancer Activity | Neuroprotective Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Apoptosis induction via signaling pathway modulation |
EF24 (Piperidinone derivative) | Moderate | Low | IKKb inhibition |
Donepezil (AChE inhibitor) | Low | High | AChE and BuChE inhibition |
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions, including:
Properties
IUPAC Name |
6-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFCNMZVVAKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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